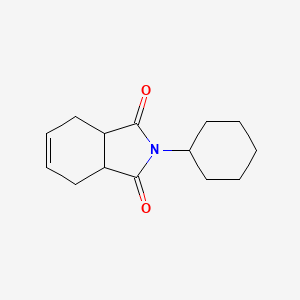
N-(4-butylphenyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-4-isopropoxybenzamide, commonly known as BIBP 3226, is a selective antagonist for the neuropeptide Y1 receptor. It is a small molecule drug that has been used in scientific research to investigate the role of neuropeptide Y1 receptor in various physiological and pathological conditions.
Mécanisme D'action
BIBP 3226 selectively blocks the neuropeptide Y1 receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Neuropeptide Y1 receptor activation has been implicated in various physiological and pathological processes, including food intake, energy metabolism, cardiovascular function, and cancer progression. BIBP 3226 binds to the neuropeptide Y1 receptor with high affinity and inhibits its downstream signaling pathways, leading to the suppression of neuropeptide Y1 receptor-mediated effects.
Biochemical and Physiological Effects:
BIBP 3226 has been shown to have various biochemical and physiological effects in animal models and cell cultures. It has been reported to reduce food intake, body weight, and adiposity in rats and mice, indicating its potential as an anti-obesity drug. BIBP 3226 has also been shown to improve insulin sensitivity and glucose tolerance in diabetic rats, suggesting its potential as an anti-diabetic drug. In addition, BIBP 3226 has been reported to reduce blood pressure and heart rate in rats, indicating its potential as an anti-hypertensive drug. Moreover, BIBP 3226 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and melanoma, suggesting its potential as an anti-cancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
BIBP 3226 has several advantages for lab experiments, including its high selectivity and potency for the neuropeptide Y1 receptor, its availability in pure form, and its well-established synthesis method. However, BIBP 3226 also has some limitations, including its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions. These limitations should be taken into consideration when using BIBP 3226 in lab experiments.
Orientations Futures
There are several future directions for the research on BIBP 3226. First, further studies are needed to investigate the mechanisms underlying the effects of BIBP 3226 on neuropeptide Y1 receptor signaling pathways in various physiological and pathological conditions. Second, more studies are needed to evaluate the safety and efficacy of BIBP 3226 in animal models and clinical trials, particularly in the context of obesity, diabetes, cardiovascular diseases, and cancer. Third, new analogs of BIBP 3226 with improved pharmacokinetic and pharmacodynamic properties should be developed to enhance its therapeutic potential. Fourth, the potential of BIBP 3226 as a tool compound for the study of neuropeptide Y1 receptor biology should be further explored.
Méthodes De Synthèse
The synthesis of BIBP 3226 involves several steps, including the reaction of 4-butylphenylboronic acid with 4-isopropoxybenzoyl chloride in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with 1,2,4-triazole-3-thiol to yield BIBP 3226. The purity of the final product is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
BIBP 3226 has been extensively used in scientific research to investigate the role of neuropeptide Y1 receptor in various physiological and pathological conditions, including obesity, diabetes, cardiovascular diseases, and cancer. It has been shown to inhibit the effects of neuropeptide Y1 receptor activation, such as food intake, adiposity, and insulin resistance, in animal models. BIBP 3226 has also been used to study the role of neuropeptide Y1 receptor in the regulation of blood pressure and heart rate, as well as in the development and progression of various types of cancer.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-5-6-16-7-11-18(12-8-16)21-20(22)17-9-13-19(14-10-17)23-15(2)3/h7-15H,4-6H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRFKJLAQQLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-(propan-2-yloxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4973022.png)
![N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)

![N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4973090.png)
![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)

![(2R*,6S*)-2,6-dimethyl-4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B4973118.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)